7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method starts with the preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This intermediate is then subjected to cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid at 25°C for 17 hours . The reaction mixture is then poured onto crushed ice, stirred, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the preparation of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels and receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A related compound used in similar applications.
3,4-dimethoxyphenylacetic acid: Another derivative with distinct properties and uses.
Uniqueness
The presence of the trifluoromethyl-substituted phenothiazine moiety in 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C27H21F3N2O4S |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C27H21F3N2O4S/c1-35-21-11-16-9-10-31(25(33)13-17(16)12-22(21)36-2)15-26(34)32-19-5-3-4-6-23(19)37-24-8-7-18(14-20(24)32)27(28,29)30/h3-12,14H,13,15H2,1-2H3 |
InChI Key |
NEUYMLPOHOZFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F)OC |
Origin of Product |
United States |
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